Pindolol-NBD

Übersicht

Beschreibung

Pindolol-NBD, also known as this compound, is a useful research compound. Its molecular formula is C21H24N6O5 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Pindolol-NBD is a derivative of pindolol, a non-selective beta-adrenergic antagonist that has been extensively studied for its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Pindolol

Pindolol is primarily used for managing hypertension and arrhythmias. It acts as a partial agonist at beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure through various physiological mechanisms. The compound also exhibits weak partial agonist activity at the 5-HT1A receptor, contributing to its diverse pharmacological profile .

Pindolol's action involves:

- Beta-Adrenergic Receptor Blockade : By blocking beta-1 receptors in the heart, pindolol reduces cardiac output. It also inhibits renin release from the juxtaglomerular cells, leading to lower angiotensin II levels and reduced vasoconstriction.

- Partial Agonism : Its partial agonist activity at beta-2 receptors promotes vasodilation and smooth muscle relaxation, which can mitigate some adverse effects typically associated with non-selective beta-blockers .

- 5-HT1A Receptor Interaction : Pindolol's interaction with serotonin receptors suggests potential implications in mood regulation and anxiety modulation .

Pharmacokinetics

The pharmacokinetic profile of pindolol is characterized by:

- Absorption : Oral bioavailability ranges from 87% to 92%, with peak plasma concentrations achieved within 1 to 2 hours post-administration.

- Distribution : The volume of distribution is approximately 2-3 L/kg, indicating extensive tissue distribution.

- Metabolism : Pindolol is predominantly metabolized in the liver, with around 30-40% remaining unmetabolized after a dose. The metabolites are primarily excreted via urine .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 87-92% |

| Volume of Distribution | 2-3 L/kg |

| Half-life | 3-4 hours (up to 30 hours in cirrhosis) |

| Clearance | 400-500 mL/min (varies in liver disease) |

Neuropsychiatric Effects

Recent studies have indicated that lipophilic beta-blockers like pindolol can cross the blood-brain barrier, potentially influencing neuropsychiatric conditions. For instance, a study highlighted that discontinuation of pindolol resulted in remission of certain neuropsychiatric symptoms, suggesting its role in central nervous system modulation .

Clinical Applications

In clinical settings, pindolol has been utilized not only for hypertension but also for anxiety disorders. Its ability to modulate serotonin receptors enhances its therapeutic potential in treating anxiety-related conditions. A notable case involved a patient with generalized anxiety disorder who experienced significant symptom relief when treated with pindolol alongside standard therapy .

Eigenschaften

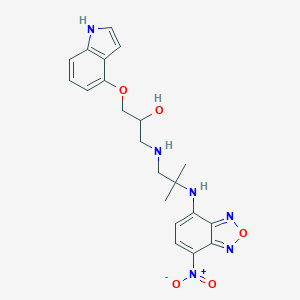

IUPAC Name |

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRPVWXZSEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921860 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115910-09-3 | |

| Record name | Pindolol-NBD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.